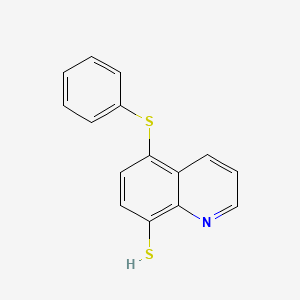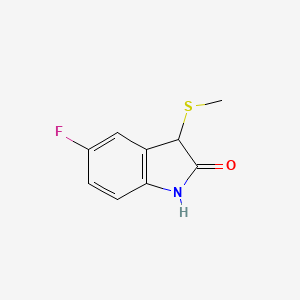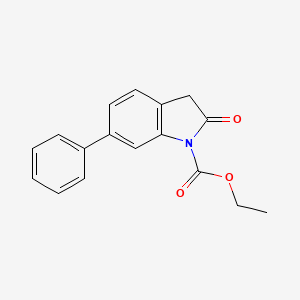
5-(Phenylthio)quinoline-8-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Phenylthio)quinoline-8-thiol is a heterocyclic compound that features a quinoline core substituted with a phenylthio group at the 5-position and a thiol group at the 8-position. Quinolines are well-known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as sulfuric acid .
For the specific synthesis of 5-(Phenylthio)quinoline-8-thiol, a multi-step process may be employed:
Formation of the Quinoline Core: Aniline is reacted with glycerol and sulfuric acid to form the quinoline core.
Introduction of the Phenylthio Group: The quinoline core is then reacted with a phenylthiolating agent, such as phenyl disulfide, under basic conditions to introduce the phenylthio group at the 5-position.
Introduction of the Thiol Group: Finally, the thiol group is introduced at the 8-position using a thiolating agent such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
5-(Phenylthio)quinoline-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylthio group can be reduced to form the corresponding thiol.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
5-(Phenylthio)quinoline-8-thiol has several scientific research applications:
作用机制
The mechanism of action of 5-(Phenylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the phenylthio and thiol groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a thiol group.
5-Phenylquinoline: Contains a phenyl group at the 5-position without the thiol group.
Uniqueness
5-(Phenylthio)quinoline-8-thiol is unique due to the presence of both phenylthio and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
CAS 编号 |
100549-76-6 |
|---|---|
分子式 |
C15H11NS2 |
分子量 |
269.4 g/mol |
IUPAC 名称 |
5-phenylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS2/c17-13-8-9-14(12-7-4-10-16-15(12)13)18-11-5-2-1-3-6-11/h1-10,17H |
InChI 键 |
JNBYBOMAZXKOKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
规范 SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Formamidoethyl)benzo[b]furan](/img/structure/B3044823.png)











